2-Bromo-4-cyclopropylpyrimidine
Description
2-Bromo-4-cyclopropylpyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 2 and a cyclopropyl group at position 4 of the pyrimidine ring. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, making them electron-deficient and highly reactive in cross-coupling reactions. This compound serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group for boronic acid substitution. For instance, 4-bromo-2-cyclopropylpyrimidine (a positional isomer, depending on numbering conventions) was used to synthesize 2-cyclopropylpyrimidine-4-boronic acid in 90% yield via a palladium-catalyzed borylation reaction . Liquid chromatography-mass spectrometry (LC-MS) analysis of the product revealed the presence of both the boronic acid (m/z 165 [M+1]) and its trimeric anhydride (m/z 439 [M+1]) .
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
2-bromo-4-cyclopropylpyrimidine |
InChI |
InChI=1S/C7H7BrN2/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
FBGLULFMMRWXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-2-chloro-4-cyclopropylpyrimidine (CAS 32779-36-5)
- Structural Similarity : 0.85 (compared to 2-bromo-4-cyclopropylpyrimidine) .
- Key Differences : Bromine at position 5 and chlorine at position 2. Chlorine’s lower leaving-group ability compared to bromine reduces reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.
- Applications : Likely used in stepwise functionalization due to orthogonal reactivity of bromine and chlorine.
5-Bromo-2-cyclopropyl-4-methylpyrimidine (CAS 1485101-85-6)
- Molecular Formula : C₈H₉BrN₂.
- Molecular Weight : 213.07 g/mol .
- Key Differences: Methyl group at position 4 instead of cyclopropyl.
Pyrimidines with Mixed Halogens and Alkyl/Amino Substituents
5-Bromo-2-chloro-4-methylpyrimidine (CAS 205672-25-9)
4-Amino-5-bromo-2-chloropyrimidine (CAS 77476-95-0)
- Structural Similarity : 0.58 .
- Key Differences: Amino group at position 4. Amino is strongly electron-donating, activating the ring for electrophilic substitution but deactivating adjacent positions for NAS.
Pyridine Derivatives with Comparable Substitution Patterns
2-Chloro-4-bromopyridine
- Key Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). Pyridine’s lower electron deficiency makes it less reactive in cross-couplings compared to pyrimidines.
- Applications : Used to synthesize sulfonyl chlorides and trifluoromethyl derivatives .
Data Table: Comparative Analysis of Key Compounds
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